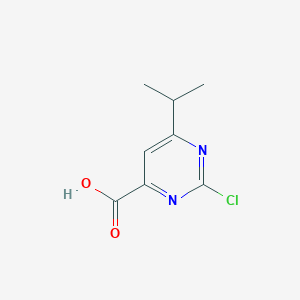
2-Chloro-6-isopropylpyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-isopropylpyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry.
化学反应分析
Types of Reactions
2-Chloro-6-isopropylpyrimidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organoboron reagents for Suzuki–Miyaura coupling and various oxidizing and reducing agents for other reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted pyrimidine derivatives .
科学研究应用
2-Chloro-6-isopropylpyrimidine-4-carboxylic acid is used in diverse scientific research applications, including:
Drug Development: The compound is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of new therapeutic agents.
作用机制
The mechanism of action of 2-Chloro-6-isopropylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives have been shown to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2 and inducible nitric oxide synthase .
相似化合物的比较
Similar Compounds
Similar compounds to 2-Chloro-6-isopropylpyrimidine-4-carboxylic acid include other pyrimidine derivatives with various substitutions on the pyrimidine ring .
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in certain research and industrial applications.
生物活性
2-Chloro-6-isopropylpyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic potential, supported by recent research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring with chlorine and isopropyl substituents, contributing to its unique reactivity and biological profile. The structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition leads to a reduction in the production of prostaglandins, mediators of inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of COX-1 and COX-2, with varying degrees of selectivity. Preliminary studies suggest that it may exhibit a similar potency to established anti-inflammatory drugs such as celecoxib.
- Receptor Modulation : It may also interact with specific receptor sites involved in pain and inflammation pathways, altering cellular signaling cascades.
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits notable anti-inflammatory properties. In vitro assays have shown significant inhibition of COX enzyme activity.
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | 0.04 ± 0.01 | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
These results indicate that the compound has comparable efficacy to celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) .
Case Studies
- In Vivo Studies : In animal models of inflammation, such as carrageenan-induced paw edema, the administration of this compound resulted in a significant reduction in edema compared to control groups.
- Comparative Analysis with Other Pyrimidines : A study comparing various pyrimidine derivatives found that those with electron-withdrawing groups exhibited enhanced anti-inflammatory activity, suggesting that structural modifications could further improve efficacy .
Therapeutic Applications
Given its biological activity, this compound holds promise for several therapeutic applications:
- Pain Management : Its COX inhibitory action suggests potential use in treating pain and inflammatory disorders.
- Cancer Therapy : Some studies have indicated that pyrimidine derivatives can exhibit anticancer properties by modulating cell proliferation pathways.
属性
IUPAC Name |
2-chloro-6-propan-2-ylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-4(2)5-3-6(7(12)13)11-8(9)10-5/h3-4H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIWTOMGBYRJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













